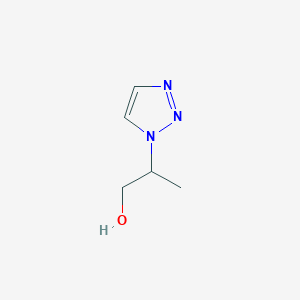

2-(1h-1,2,3-Triazol-1-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(triazol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(4-9)8-3-2-6-7-8/h2-3,5,9H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXBZURRKSMLQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C=CN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 1h 1,2,3 Triazol 1 Yl Propan 1 Ol

Regiospecific Synthesis Approaches for 1,2,3-Triazole Moiety Incorporation

The precise placement of substituents on the 1,2,3-triazole ring is paramount. For the target compound, the propan-1-ol moiety is attached to the N-1 position of the triazole ring. This requires synthetic methods that predictably yield the 1-substituted triazole.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes and Optimization

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely used method for constructing 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions with high yields, stereospecificity, and simple reaction conditions. organic-chemistry.orgevitachem.com The CuAAC reaction unites an organic azide (B81097) and a terminal alkyne, selectively yielding the 1,4-disubstituted regioisomer, in contrast to the thermal Huisgen cycloaddition which often produces a mixture of 1,4- and 1,5-isomers at elevated temperatures. organic-chemistry.orgnih.govnih.gov

For the synthesis of 2-(1H-1,2,3-triazol-1-yl)propan-1-ol, the CuAAC reaction would involve the cycloaddition of 2-azidopropan-1-ol (B13589743) with acetylene (B1199291). The copper(I) catalyst, often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270), is crucial for the reaction's success. beilstein-journals.org Other common Cu(I) sources include copper(I) iodide (CuI) or copper(I) bromide (CuBr). nih.govacs.org

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ultimately leading to the stable 1,4-disubstituted triazole product. nih.govacs.org The reaction is remarkably robust, tolerating a wide variety of functional groups and can often be performed in benign solvents, including water. organic-chemistry.org

Optimization of the CuAAC for this specific synthesis involves several factors:

Catalyst System: While CuSO₄/sodium ascorbate is common, various copper complexes, including those with N-heterocyclic carbene (NHC) ligands, have been developed to enhance catalytic activity and stability, sometimes allowing for very low catalyst loadings (e.g., 25–50 ppm). nih.gov

Solvents: The reaction can be performed under neat conditions or in a range of solvents, with mixtures like t-butanol:water or DMF being common. beilstein-journals.orgorientjchem.org The choice of solvent can influence reaction rates and solubility of the reactants.

Temperature: Most CuAAC reactions proceed efficiently at room temperature, although gentle heating may be required for less reactive or sterically hindered substrates. organic-chemistry.orgnih.gov

Ligands: Additives and ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can be used to stabilize the Cu(I) oxidation state and accelerate the reaction. frontiersin.org

Table 1: Representative CuAAC Conditions for Triazole Synthesis

| Azide Precursor | Alkyne Precursor | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl (B1604629) Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 298 K, 5 min | >99% | nih.gov |

| (25R)-6-azidospirostan-3,5-diols | Acetophenones/Aryl aldehydes (forms chalcone (B49325) in situ) | CuI | DMF | Not specified | Not specified | researchgate.net |

| Benzyl Azide | 1-Ethynylcyclohexanol | Phenylethynylcopper(I) | CH₂Cl₂ | RT, 24 h | Not specified | nih.gov |

| 5-azidoquinoline-8-ol | Various terminal alkynes | CuI, Ascorbic Acid | DMF/4-methylpiperidine | RT, 12 h | 100% | nih.gov |

Alternative Cycloaddition Strategies for 1,2,3-Triazole Ring Formation

While CuAAC is dominant, alternative methods for forming the 1,2,3-triazole ring exist. The classic thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne. wikipedia.org However, it typically requires high temperatures and lacks regioselectivity, yielding mixtures of 1,4- and 1,5-isomers, which complicates purification and lowers the yield of the desired product. organic-chemistry.orgnih.gov

A significant alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . This method is complementary to CuAAC as it regioselectively produces the 1,5-disubstituted 1,2,3-triazole. wikipedia.orgmdpi.com Therefore, RuAAC would not be the method of choice for synthesizing this compound but is a critical tool for accessing its 1,5-regioisomers or other triazole derivatives.

Other metal- and azide-free strategies have also been developed. These can involve reactions of enaminones with tosylhydrazine and primary amines, or the use of molecular iodine as a catalyst. mdpi.comorganic-chemistry.org For instance, a three-component reaction of enaminones, tosylhydrazine, and primary amines catalyzed by molecular iodine can produce 1,5-disubstituted 1,2,3-triazoles. mdpi.com While innovative, the direct applicability of these methods for the specific synthesis of this compound may require tailored precursors.

Stereoselective Synthesis of Chiral this compound and its Analogs

The target molecule possesses a stereocenter at the C2 position of the propanol (B110389) backbone. The synthesis of enantiomerically pure forms is of significant interest. This can be achieved through several strategies:

Chiral Precursors: The most direct approach is to start with an enantiomerically pure precursor, such as (R)- or (S)-2-azidopropan-1-ol. The chirality is then transferred directly to the final product, as the CuAAC reaction does not affect the existing stereocenter.

Kinetic Resolution: A racemic mixture of a triazole-containing intermediate can be resolved. For example, a study demonstrated the facile synthesis of chiral hydroxyl-triazoles where a CalB lipase-catalyzed kinetic resolution was used to obtain enantiomerically pure (>99% ee) products in excellent yields. rsc.org This typically involves the acylation of a racemic alcohol, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Asymmetric Catalysis: Chiral ligands can be incorporated into the copper catalyst system to induce enantioselectivity during the cycloaddition itself, although this is less common for creating chirality on the azide fragment's side chain. More relevant is the asymmetric synthesis of the precursors.

A series of fluconazole (B54011) analogues, which are 1,2,4-triazole (B32235) derivatives, have been synthesized as chiral compounds, highlighting the importance of stereochemistry in related azole-containing molecules. researchgate.net

One-Pot and Multicomponent Reactions for Triazole-Propanol Synthesis

To improve efficiency and sustainability, one-pot and multicomponent reactions (MCRs) are highly desirable. nih.gov These strategies combine multiple synthetic steps into a single procedure without isolating intermediates, saving time, solvents, and resources. nih.gov

For the synthesis of this compound, a one-pot reaction could involve the in-situ generation of 2-azidopropan-1-ol from a corresponding halo-propanol (e.g., 2-bromopropan-1-ol) and sodium azide, followed by the immediate addition of an acetylene source and a copper catalyst. nih.govorientjchem.org This approach avoids the isolation and handling of the potentially explosive organic azide. nih.gov

Three-component reactions are also highly effective. A general scheme involves combining an alkyl halide, sodium azide, and a terminal alkyne with a copper catalyst to directly form the 1,4-disubstituted 1,2,3-triazole. nih.govorientjchem.org This MCR strategy has been successfully used to synthesize a variety of 1,2,3-triazole derivatives in good yields. nih.gov

Table 2: Examples of One-Pot/Multicomponent Reactions for Triazole Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Three-Component | Benzyl halides, sodium azide, terminal alkyne | Copper(I) | In situ generation of organic azide. | nih.gov |

| Three-Component | Substituted imidazole, NaN₃, benzyl bromide | CuI, triethylamine | Simple method for biologically important triazoles. | orientjchem.org |

| One-Pot, Three-Step | Aryl halide, (trimethylsilyl)acetylene, organic azide | Pd-catalyst (Sonogashira), TBAF, Cu(I) | Combines Sonogashira coupling, desilylation, and CuAAC. | nih.gov |

| Three-Component | Aldehyde-triazoles, ethyl acetoacetate, urea | Ce(OTf)₃ | Biginelli reaction following a Click reaction to form the initial aldehyde. | nih.gov |

Design and Preparation of Alkynyl and Azide Precursors for this compound

The success of the synthesis relies heavily on the availability and purity of the key precursors.

Alkynyl Precursor: For the target molecule, the simplest alkyne, acetylene , is required. Acetylene is a gas and can be challenging to handle in a standard laboratory setting. Therefore, surrogates are often employed. Calcium carbide (CaC₂) is an inexpensive and solid source that generates acetylene upon reaction with water, and its use in CuAAC reactions has been successfully demonstrated. organic-chemistry.org

Azide Precursor: The crucial precursor is 2-azidopropan-1-ol . Its synthesis can be achieved via several routes:

Nucleophilic Substitution: Starting from 2-bromopropan-1-ol (B151844) or 2-tosyloxypropan-1-ol, a direct Sₙ2 reaction with an azide salt like sodium azide (NaN₃) or lithium azide (LiN₃) in a polar aprotic solvent (e.g., DMF, DMSO) can yield the desired product.

Epoxide Ring-Opening: The reaction of propylene (B89431) oxide with sodium azide in the presence of a proton source can open the epoxide ring to form an azido (B1232118) alcohol. However, this reaction typically yields a mixture of regioisomers: 1-azidopropan-2-ol (B3057586) (major product) and 2-azidopropan-1-ol (minor product). Careful control of reaction conditions and catalysts is needed to favor the desired isomer.

From Amino Alcohols: Starting from 2-aminopropan-1-ol, a diazotization reaction followed by treatment with sodium azide can be used, though this method can be prone to side reactions and rearrangements.

Recently, methods for preparing organometallic reagents (like Grignard reagents) bearing a protected azido group have been developed. This allows for the synthesis of complex azides by reacting the organometallic intermediate with various electrophiles, followed by deprotection. frontiersin.org This strategy offers a versatile platform for creating a wide variety of functionalized azide precursors. frontiersin.org

Green Chemistry Principles and Sustainable Synthesis of Triazole-Propanol Systems

The synthesis of this compound can be aligned with the principles of green chemistry to minimize environmental impact. nih.gov The CuAAC reaction itself is often considered a green process due to its high atom economy, mild reaction conditions, and compatibility with aqueous solvents. nih.govorganic-chemistry.org

Key green chemistry considerations include:

Solvent Choice: Using water as a solvent where possible reduces reliance on volatile organic compounds (VOCs). orientjchem.org

Catalysis: The use of highly efficient catalysts, even at very low loadings, minimizes waste. nih.gov Developing recoverable and reusable catalysts, such as nano-structured catalysts, further enhances the sustainability of the process. rsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Microwave radiation has been shown to be an excellent condition for CuAAC, reducing reaction times from hours to minutes. researchgate.net

Safety: One-pot procedures that generate azides in situ are preferred as they avoid the isolation and storage of potentially explosive, low-molecular-weight organic azides. nih.govnih.gov

By integrating these principles, the synthesis of triazole-propanol systems can be made more efficient, safer, and environmentally benign.

Chemical Reactivity, Derivatization, and Transformation of 2 1h 1,2,3 Triazol 1 Yl Propan 1 Ol

Reactivity Profiles of the 1,2,3-Triazole Ring in 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol Derivatives

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. nih.govtandfonline.com This structure confers a unique set of chemical properties, primarily characterized by high stability and specific reactivity patterns. tandfonline.comnih.govfrontiersin.org

Electrophilic and Nucleophilic Substitution Reactions

The 1,2,3-triazole ring exhibits distinct behavior towards electrophilic and nucleophilic attacks. Generally, the ring is considered electron-rich, yet the carbons within the ring are not highly susceptible to electrophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms. nih.gov

Electrophilic attacks, such as alkylation or acylation, preferentially occur at the nitrogen atoms, which act as nucleophilic centers. researchgate.netscielo.br In an N-unsubstituted triazole, this can lead to a mixture of N1 and N2-substituted isomers. scielo.br For derivatives of this compound, where the N1 position is already occupied by the propanol (B110389) substituent, further electrophilic attack would target the N2 or N3 positions.

Nucleophilic aromatic substitution (SNA) on the carbon atoms of the triazole ring is uncommon and typically requires the presence of an activating electron-withdrawing group or a good leaving group, such as a halogen. rsc.orgbeilstein-journals.org For instance, halogenated triazoles can react with various nucleophiles to yield substituted products. rsc.orgacs.orgresearchgate.net Without such activation, the core triazole ring in this compound is generally resistant to nucleophilic attack.

| Reaction Type | Reactivity Details | Typical Conditions/Requirements |

|---|---|---|

| Electrophilic Substitution | Occurs preferentially on ring nitrogen atoms (N2 or N3) rather than carbon atoms. researchgate.netscielo.br | Reaction with alkyl halides or acyl chlorides. Can result in regioisomeric mixtures. scielo.br |

| Nucleophilic Substitution | Difficult on an unsubstituted ring. Requires activation by electron-withdrawing groups or the presence of a leaving group (e.g., halogen). rsc.orgbeilstein-journals.orgresearchgate.net | A halogenated triazole ring reacts with strong nucleophiles. rsc.org |

Ring Stability and Degradation Pathways

A hallmark of the 1,2,3-triazole moiety is its exceptional stability. tandfonline.comfrontiersin.org The aromatic nature of the ring contributes to its high thermal stability and resistance to a wide range of chemical environments, including acidic and basic hydrolysis, as well as many oxidizing and reducing conditions. tandfonline.comnih.gov This robustness has made the 1,2,3-triazole scaffold a popular and reliable component in medicinal chemistry and materials science. nih.govnih.gov

Despite its stability, the triazole ring is not entirely inert and can be degraded under specific and often vigorous conditions. Studies on complex triazole-containing pharmaceuticals have shown that degradation can be initiated by radical-mediated oxidation. nih.gov Furthermore, while the triazole ring itself is resistant to hydrolysis, polymers containing both ester and triazole linkages can be degraded under strong acid or basic conditions, which cleaves the more susceptible ester bonds. rsc.org The significant environmental persistence of some triazole-based fungicides, which can have half-lives of several months in soil, further underscores the inherent stability of the triazole ring structure. researchgate.net

Chemical Transformations Involving the Propan-1-ol Moiety of this compound

The propan-1-ol side chain offers a versatile site for chemical modification, largely independent of the triazole ring's chemistry. The primary hydroxyl group (-CH2OH) can undergo a variety of classical alcohol reactions to produce a diverse range of derivatives.

Oxidation and Reduction Pathways of the Hydroxyl Group

The primary alcohol of this compound can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed.

Mild Oxidation: Using reagents such as pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (B109758) (DCM) will typically halt the oxidation at the aldehyde stage, producing 2-(1H-1,2,3-triazol-1-yl)propanal .

Strong Oxidation: The use of stronger oxidizing agents, for example, potassium permanganate (B83412) (KMnO4) or chromic acid (the Jones reagent), will oxidize the primary alcohol completely to the carboxylic acid, yielding 2-(1H-1,2,3-triazol-1-yl)propanoic acid .

Conversely, the corresponding aldehyde or carboxylic acid can be reduced back to the parent alcohol. This is typically achieved with reducing agents like sodium borohydride (B1222165) (NaBH4) for aldehydes or the more powerful lithium aluminum hydride (LiAlH4) for carboxylic acids.

Esterification, Etherification, and Amidation Reactions

The nucleophilic character of the hydroxyl group allows for straightforward derivatization through esterification, etherification, and precursor steps leading to amidation.

Esterification: The alcohol can be readily converted into an ester by reaction with a carboxylic acid (often under acidic catalysis) or, more efficiently, with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine. This compatibility is seen in the synthesis of various triazole-containing molecules where ester linkages are formed without affecting the triazole ring. acs.orgzetarepo.com

Etherification: Ethers can be formed via methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which is then reacted with an alkyl halide.

Amidation: While direct amidation of an alcohol is not feasible, the propanol moiety serves as a precursor for amide synthesis through multi-step pathways. A common route involves oxidizing the alcohol to a carboxylic acid, which is then coupled with an amine using standard peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netbohrium.com Alternatively, the alcohol can be converted to an amine, which is then acylated.

Functionalization of the Propanol Chain for Complex Architectures

The propanol side chain is a key handle for constructing more elaborate molecular structures. A primary strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This transformation renders the adjacent carbon atom susceptible to nucleophilic substitution by a wide range of nucleophiles.

This approach opens up numerous possibilities for introducing new functional groups. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to link the molecule to alkyne-bearing substrates. nih.govnih.gov This method is a powerful tool for creating complex bioconjugates and functional materials. Other nucleophiles, such as cyanide, thiols, or organometallic reagents, can also be employed to build diverse and complex molecular architectures from the versatile this compound scaffold.

| Transformation | Substrate | Typical Reagents & Conditions | Product |

|---|---|---|---|

| Oxidation (Mild) | This compound | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-(1H-1,2,3-triazol-1-yl)propanal |

| Oxidation (Strong) | This compound | KMnO₄, NaOH, H₂O, heat | 2-(1H-1,2,3-triazol-1-yl)propanoic acid |

| Esterification | This compound | Acetic anhydride, pyridine | [2-(1H-1,2,3-triazol-1-yl)propan-1-yl] acetate |

| Etherification | This compound | 1. NaH, THF; 2. CH₃I | 1-(1-methoxypropan-2-yl)-1H-1,2,3-triazole |

| Activation/Substitution | This compound | 1. TsCl, pyridine; 2. NaN₃, DMF | 1-(2-azidopropan-1-yl)-1H-1,2,3-triazole |

Derivatization Strategies for Functionalizing this compound

The functionalization of this compound is primarily centered around the reactivity of its hydroxyl group and the unique properties of the triazole ring. These features allow for the attachment of various molecular fragments, leading to the creation of new chemical entities with tailored properties.

Key derivatization reactions include:

Esterification and Etherification: The primary alcohol group is readily converted into esters and ethers. For instance, O-alkylation of the corresponding secondary alcohol with propargyl bromide in the presence of a base like potassium carbonate yields a propargyl ether derivative. nih.gov This alkyne-functionalized molecule can then participate in further "click" chemistry reactions. nih.gov

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further transformations such as reductive amination or amide bond formation.

Click Chemistry: The 1,2,3-triazole ring itself is often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click" chemistry. mdpi.comfrontiersin.org This reaction allows for the efficient and regioselective linking of molecules containing azide and alkyne functionalities. The resulting triazole ring is not merely a linker but can actively participate in molecular interactions. mdpi.com

Synthesis of Advanced Triazole-Propanol Conjugates and Hybrid Molecules

The derivatization strategies mentioned above pave the way for the synthesis of a diverse array of conjugates and hybrid molecules. These molecules often combine the this compound core with other pharmacophores or functional units to create substances with enhanced or novel properties.

A notable strategy involves the "click" reaction to link the triazole-propanol moiety to other complex molecules. For example, a series of novel 1,2,3-triazole-containing hybrids were synthesized by reacting alkyne-functionalized pyrazole- mdpi.commdpi.comnih.gov-triazole hybrids with various substituted-arylazides. nih.gov This was achieved through a CuAAC reaction, highlighting the modularity of this approach. nih.gov

Another example is the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives. These compounds are prepared from 1,3-diazido-2-propanol (B3384753) and various alkynes using the CuAAC reaction as the key step. researchgate.net This demonstrates how the propanol backbone can be functionalized with multiple triazole units.

The synthesis of N-propananilide derivatives bearing a pyrazole (B372694) or 1,2,4-triazole (B32235) ring has also been reported. turkjps.org These syntheses typically involve a two-step process where ω-chloro-N-propananilide derivatives are first prepared and then reacted with pyrazole or triazole. turkjps.org

Table 1: Examples of Synthesized Triazole-Propanol Conjugates and Hybrid Molecules

| Compound Class | Synthetic Strategy | Key Reactants | Reference |

| Pyrazole- mdpi.commdpi.comnih.gov-triazole-1,2,3-triazole hybrids | Cu-catalyzed azide-alkyne cycloaddition (CuAAC) | Alkyne-functionalized pyrazole- mdpi.commdpi.comnih.gov-triazole hybrids, substituted-arylazides | nih.gov |

| 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives | Cu-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,3-diazido-2-propanol, various alkynes | researchgate.net |

| N-propananilide derivatives with pyrazole/triazole | Nucleophilic substitution | ω-chloro-N-propananilide derivatives, pyrazole/1,2,4-triazole | turkjps.org |

| Thiazole-triazole-pyrazole hybrids | Multi-step synthesis including chalcone (B49325) formation and cyclization | 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones, benzaldehydes, thiosemicarbazide, and chloro-ketoesters | nih.gov |

Incorporation into Macrocyclic, Supramolecular, and Polymeric Structures

The unique structural and electronic properties of the 1,2,3-triazole unit make this compound and its derivatives valuable building blocks for the construction of larger, more complex architectures.

Macrocycles: The triazole ring can be incorporated into macrocyclic structures through various synthetic strategies. The CuAAC reaction is a powerful tool for macrocyclization, enabling the formation of triazole-containing macrocycles with high efficiency. mdpi.com These macrocycles can act as receptors for anions and cations. beilstein-journals.orgnih.gov The nitrogen atoms of the triazole ring can coordinate with cations, while the C-H bond on the triazole ring can participate in hydrogen bonding with anions. beilstein-journals.org

Supramolecular Assemblies: In supramolecular chemistry, 1,2,3-triazole units are recognized for their ability to form non-covalent interactions, such as hydrogen bonding and π-π stacking. beilstein-journals.org These interactions drive the self-assembly of molecules into well-defined supramolecular structures. The amphiphilic nature of certain triazole-containing macrocycles, such as those based on bile acids, allows them to host polar molecules in nonpolar environments. nih.gov

Polymers: The "click" reaction between azides and alkynes provides a highly efficient method for the synthesis of polymers containing 1,2,3-triazole units in their backbone. rsc.orgmdpi.com These polytriazoles are gaining attention as functional polymers due to the desirable properties of the triazole ring, including its large dipole moment and ability to act as a hydrogen bond acceptor. mdpi.com This has led to the development of sequence-defined oligomers and polymers where the triazole unit serves as a linker or a bioisostere for amide bonds. rsc.org

Table 2: Applications in Advanced Molecular Structures

| Structure Type | Role of Triazole-Propanol Moiety | Key Synthetic Method | Reference |

| Macrocycles | Building block for ring formation, ion recognition site | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | mdpi.combeilstein-journals.orgnih.gov |

| Supramolecular Assemblies | Directing self-assembly through non-covalent interactions | Self-assembly driven by hydrogen bonding and π-π stacking | beilstein-journals.org |

| Polymers | Monomeric unit for polymerization, functional linker | "Click" chemistry-based polymerization | rsc.orgmdpi.com |

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

The most significant reaction associated with this compound is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The copper-catalyzed version of this reaction (CuAAC) proceeds through a well-established mechanism. The reaction is initiated by the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing ring, to yield the triazole product. researchgate.net The use of a copper catalyst not only accelerates the reaction but also ensures the regioselective formation of the 1,4-disubstituted triazole isomer. royalsocietypublishing.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the plausible mechanisms of reactions involving triazole derivatives. For example, in the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds, DFT calculations have been used to model the reaction pathway, which can involve domino reactions with multiple bond formations in a single step. mdpi.com

The hydrolysis of related triazole compounds has also been studied to understand their stability. For instance, the neutral hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole (B12905738) in aqueous solutions is influenced by the addition of co-solvents like ethanol (B145695) and propan-1-ol. Kinetic data analysis suggests that the added alcohol has a more significant effect on the initial state than on the transition state of the water-catalyzed hydrolysis. rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of 2 1h 1,2,3 Triazol 1 Yl Propan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(1H-1,2,3-triazol-1-yl)propan-1-ol and its derivatives. Both ¹H and ¹³C NMR provide critical data for elucidating stereochemistry and preferred conformations.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to each proton in the molecule. The chemical shifts and coupling constants are sensitive to the electronic environment and spatial arrangement of neighboring protons, offering insights into the compound's conformation. For instance, the protons of the triazole ring typically appear as singlets in the aromatic region. mdpi.comurfu.ru The methylene (B1212753) (-CH₂) and methine (-CH) protons of the propanol (B110389) side chain show characteristic multiplets, with their coupling patterns providing information about the rotational freedom and preferred dihedral angles around the C-C bonds.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the triazole ring carbons are characteristic of aromatic heterocyclic systems. urfu.ru The carbons of the propanol side chain are observed at higher field strengths, with their specific shifts influenced by the proximity of the hydroxyl and triazole groups. docbrown.infodocbrown.info For example, in propan-1-ol, the carbon atom bonded to the hydroxyl group (C1) is deshielded compared to the other carbons in the chain. docbrown.info The presence of three distinct carbon signals for the propan-1-ol moiety confirms the structure. docbrown.info

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, providing crucial evidence for determining the preferred conformation and stereochemistry of the molecule and its derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for Triazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | 4.42 (s, 2H, CH₂), 5.36 (br s, 2H, NH₂), 6.90 (d, 1H, olefinic), 7.14-7.76 (m, 6H, Ar-H & olefinic), 12.67 (br s, 1H, NH) | 59.3 (CH₂), 125.8 (olefinic C), 135.2 (olefinic C), 156.6 (C-3), 160.4 (C-5), 129.8, 130.4, 130.9, 137.6 (aromatic C) | urfu.ru |

| 1-benzyl-4-(((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)thio)-5-(trifluoromethyl)-1H-1,2,4-triazole | ncl.res.in |

Note: This table presents data for related triazole structures to illustrate typical chemical shifts. Specific data for this compound may vary.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal evidence for the absolute configuration of chiral centers and the preferred conformation of the molecule.

For derivatives of this compound, single-crystal X-ray diffraction analysis can reveal:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds confirm the covalent structure.

Torsion Angles: These angles define the conformation of the molecule, including the orientation of the propanol side chain relative to the triazole ring.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other through hydrogen bonds, van der Waals forces, and other non-covalent interactions. In the case of triazole derivatives, N-H···N type hydrogen bonds are often observed, stabilizing the crystal lattice. researchgate.netcore.ac.uk

Table 2: Crystallographic Data for Representative Triazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) | Triclinic | P1 | Triazole ring is planar; Phenyl and triazole rings are oriented at an angle of 1.4(2)°. | researchgate.netcore.ac.uk |

| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) | Triclinic | P1 | Triazole ring is planar; Phenyl and triazole rings are oriented at an angle of 5.7(1)°. | researchgate.netcore.ac.uk |

| 2-nitro-1,3-bis(4,4′-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane | Structure confirmed by single-crystal X-ray diffraction. | nih.gov |

Note: This table presents data for related triazole structures to illustrate typical crystallographic parameters.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For this compound, key IR absorption bands would include:

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.

C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

Vibrations associated with the triazole ring, including C=N and N=N stretching, typically appearing in the 1400-1600 cm⁻¹ range.

C-O stretching of the primary alcohol, usually observed around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes. For triazole derivatives, Raman spectra can provide clear signals for the triazole ring vibrations. nih.govresearchgate.net The position and intensity of Raman bands can be sensitive to the molecular environment, such as in different solvents, due to perturbations like hydrogen bonding. nih.gov Density functional theory (DFT) calculations are often used in conjunction with experimental Raman spectra to aid in the assignment of vibrational modes. nih.govscilit.com

Table 3: Characteristic Vibrational Frequencies for Triazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

| O-H Stretch | 3200-3600 | IR | |

| C-H Stretch | 2800-3000 | IR | |

| Triazole Ring Deformations | ~1531 | Raman | researchgate.net |

| Triazole Ring Vibrations | 1400-1600 | IR/Raman | urfu.ru |

| C-O Stretch (primary alcohol) | ~1050 | IR |

Note: This table provides general ranges for characteristic functional groups. Specific values for this compound may differ.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Molecular Mass Confirmation: High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental composition. The calculated exact mass of this compound is 127.07456 g/mol . nih.gov

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. The fragmentation pathways of triazole derivatives often involve the cleavage of the side chain and the rupture of the triazole ring. researchgate.net For derivatives with a hydroxyl group, a common fragmentation is the loss of a water molecule. Analysis of these fragmentation patterns can help to confirm the structure of the compound and its derivatives.

Table 4: Mass Spectrometry Data for 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol

| Property | Value | Source |

| Molecular Weight | 127.14 g/mol | PubChem nih.gov |

| Exact Mass | 127.074561919 Da | PubChem nih.gov |

| Molecular Formula | C₅H₉N₃O | PubChem nih.gov |

Note: Data provided for the 1,2,4-triazole (B32235) isomer. Fragmentation patterns for the 1,2,3-triazole isomer are expected to be similar but may show subtle differences.

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like this compound. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference as a function of wavelength. Enantiomers will produce mirror-image CD spectra. This technique is particularly useful for:

Determining Enantiomeric Excess (ee): The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. rsc.orgrsc.org By comparing the CD spectrum of a sample of unknown ee to that of an enantiomerically pure standard, the ee can be accurately determined. rsc.org

Probing Molecular Conformation: The shape and sign of the CD bands are highly sensitive to the three-dimensional structure of the molecule, including the conformation of flexible side chains.

Studying Interactions: CD spectroscopy can be used to study the binding of chiral molecules to other molecules, such as metals. For example, the addition of Cu(II) ions to triazole derivatives can enhance the CD signal, facilitating the determination of enantiomeric excess. rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of polarized light as a function of wavelength. While less commonly used than CD for routine analysis, ORD can provide complementary information about the stereochemistry of a molecule.

The development of high-throughput CD-based assays has enabled the rapid screening of enantiomeric excess for libraries of chiral triazole derivatives, which is crucial in the drug discovery process. rsc.orgrsc.org

Table 5: Application of Chiroptical Spectroscopy to Triazole Derivatives

| Technique | Application | Key Findings | Reference |

| Circular Dichroism (CD) | Enantiomeric excess determination of N-C axially chiral triazole derivatives. | A CD-based assay using Cu(II) complexation was developed for high-throughput ee determination with low error. | rsc.orgrsc.org |

| Circular Dichroism (CD) | Validation of enantiomeric excess determination. | A calibration curve created from CD spectra of samples with known ee values was used to validate the assay. | researchgate.net |

Theoretical and Computational Studies of 2 1h 1,2,3 Triazol 1 Yl Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure, Molecular Geometry, and Aromaticity (DFT, Ab Initio)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(1H-1,2,3-triazol-1-yl)propan-1-ol. Methods like DFT and ab initio are employed to determine its optimized molecular geometry, electronic structure, and the aromatic character of the triazole ring.

The 1,2,3-triazole ring is an aromatic heterocycle. wikipedia.org Its aromaticity arises from a five-membered ring containing two carbon and three nitrogen atoms, with a delocalized 6π electron system. nih.govnih.gov All atoms within the triazole ring are sp² hybridized and planar, which facilitates the continuous overlap of p-orbitals necessary for aromatic character. nih.govreddit.com The presence of three nitrogen atoms makes the ring an energy-rich system. nih.gov

DFT and ab initio calculations are used to predict geometric parameters such as bond lengths and angles. For the 1H-1,2,3-triazole tautomer, highly accurate semi-experimental equilibrium structures have been determined, providing benchmark data for computational methods. nih.gov These studies, often performed with coupled-cluster theories or DFT functionals like B3LYP, can yield geometries that are in excellent agreement with experimental findings. nih.govnih.gov The calculations for this compound would involve optimizing the entire molecular structure, including the propanol (B110389) substituent, to find the lowest energy arrangement.

The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. irjweb.comresearchgate.net For triazole derivatives, these calculations help identify the regions susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, highlighting electron-rich (negative potential, typically around the nitrogen atoms) and electron-poor (positive potential) regions of the molecule. irjweb.comresearchgate.net

Table 1: Predicted Molecular Geometry Parameters for the 1H-1,2,3-Triazole Ring Moiety Based on high-level computational and semi-experimental data for the parent 1H-1,2,3-triazole. nih.gov Actual values for the substituted compound may vary slightly.

| Parameter | Atom(s) | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.348 Å |

| Bond Length (Å) | N2-N3 | 1.311 Å |

| Bond Length (Å) | N3-C4 | 1.353 Å |

| Bond Length (Å) | C4-C5 | 1.375 Å |

| Bond Length (Å) | C5-N1 | 1.365 Å |

| Bond Angle (°) | C5-N1-N2 | 108.3° |

| Bond Angle (°) | N1-N2-N3 | 108.8° |

| Bond Angle (°) | N2-N3-C4 | 109.1° |

| Bond Angle (°) | N3-C4-C5 | 106.5° |

| Bond Angle (°) | C4-C5-N1 | 107.3° |

Conformational Analysis and Energy Landscapes of this compound

The propanol side chain of this compound introduces conformational flexibility. Theoretical studies are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers separating them. researchgate.net

Conformational analysis typically involves systematic rotations around the single bonds, particularly the N1-C(propanol) and the C-C bonds of the propyl chain. By calculating the energy at each rotational step, a potential energy landscape can be constructed. nih.gov This landscape reveals the low-energy, stable conformations (local minima) and the transition states (saddle points) that connect them. Such calculations allow for the classification of conformational variations into distinct changes and minor adjustments. researchgate.netnih.gov For this compound, the orientation of the hydroxyl and methyl groups relative to the triazole ring would define the major conformers. Intramolecular hydrogen bonding between the hydroxyl proton and one of the triazole's nitrogen atoms could be a key factor in stabilizing certain conformations.

Reaction Pathway Modeling and Transition State Characterization for Synthesis and Derivatization

Computational chemistry is a valuable tool for understanding the mechanisms of chemical reactions. For this compound, this includes modeling its synthesis and potential derivatization reactions.

For derivatization reactions, such as electrophilic substitution on the triazole ring, computational models can predict regioselectivity. nih.gov By analyzing the molecule's electronic structure and using reactivity descriptors, researchers can identify the most probable sites for chemical modification and characterize the transition states for these pathways.

Molecular Dynamics Simulations of this compound in Various Environments

While quantum chemical calculations typically model molecules in the gas phase (in vacuo), molecular dynamics (MD) simulations are used to study the behavior of molecules in condensed phases, such as in solution. nih.gov MD simulations track the movements of atoms over time, providing a dynamic picture of molecular behavior and interactions with the surrounding environment.

For this compound, MD simulations in an aqueous environment would be particularly insightful. These simulations can reveal the structure of the solvation shell, the nature of hydrogen bonding between the molecule's hydroxyl group, triazole nitrogens, and water molecules, and the conformational dynamics in solution. pensoft.net Ab initio MD simulations on pure triazole phases have been used to investigate the structural and dynamical properties related to hydrogen bond networks and proton conduction, highlighting the importance of tautomeric forms. nih.gov Such simulations can compute dynamical properties like diffusion coefficients and explore mechanisms of molecular reorientation. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. nih.gov DFT methods are widely used to calculate NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.netmdpi.com

Theoretical calculations of vibrational frequencies (IR spectra) are often performed alongside a potential energy distribution (PED) analysis to assign specific vibrational modes to the calculated frequencies. mdpi.com A known systematic overestimation of frequencies by DFT methods is typically corrected by applying a scaling factor, leading to excellent agreement with experimental spectra. nih.govresearchgate.net

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.net Comparing these predicted shifts with experimental spectra is a powerful method for structural elucidation. mdpi.com Theoretical UV-Vis spectra, calculated using Time-Dependent DFT (TD-DFT), can help assign electronic transitions observed in experimental measurements. nih.gov

Table 2: Illustrative Comparison of Predicted and Typical Experimental Spectroscopic Data Predicted values are based on general DFT calculations for similar structures. Experimental values represent typical ranges for the respective functional groups.

| Spectroscopy | Parameter | Functional Group/Proton | Predicted Value (Illustrative) | Typical Experimental Range |

|---|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Triazole C-H | 7.5 - 8.5 | 7.5 - 9.0 |

| ¹H NMR | Chemical Shift (ppm) | O-H | 2.0 - 4.0 (variable) | 1.0 - 5.0 (variable) |

| ¹H NMR | Chemical Shift (ppm) | CH-N | 4.0 - 5.0 | 3.5 - 5.0 |

| ¹³C NMR | Chemical Shift (ppm) | Triazole C-H | 120 - 135 | 120 - 140 |

| ¹³C NMR | Chemical Shift (ppm) | CH₂-OH | 60 - 70 | 60 - 75 |

| IR | Frequency (cm⁻¹) | O-H stretch | ~3400 (scaled) | 3200 - 3600 (broad) |

| IR | Frequency (cm⁻¹) | C-H stretch (sp³) | ~2950 (scaled) | 2850 - 3000 |

| IR | Frequency (cm⁻¹) | C=N/N=N stretch | ~1500 (scaled) | 1400 - 1600 |

Biological Activity and Mechanistic Insights of 2 1h 1,2,3 Triazol 1 Yl Propan 1 Ol and Its Analogs in Vitro and Mechanistic Focus

In Vitro Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

Analogs of 2-(1H-1,2,3-triazol-1-yl)propan-1-ol have been investigated for their inhibitory activity against various enzymes, revealing key structure-activity relationships (SAR). For instance, a series of 1,2,4-triazole (B32235) bearing azinane analogues were evaluated for their inhibition of acetylcholinesterase (AChE) and α-glucosidase. nih.govacs.org The results indicated that the substitution pattern on the phenyl ring attached to the triazole core significantly influences the inhibitory potency. nih.gov

In another study, novel 1,2,3-triazole/1,2,4-oxadiazole hybrids were developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The antiproliferative activity of these compounds was found to be potent, with GI50 values in the nanomolar range. Specifically, compounds with 3,4-dimethoxy substitutions on the phenyl ring showed strong inhibitory action. nih.gov

The following table summarizes the enzyme inhibitory activities of selected triazole analogs.

| Compound Class | Target Enzyme | Key Findings | IC50/GI50 Values |

| 1,2,4-Triazole-azinane hybrids | AChE, α-glucosidase | Methyl phenyl and dimethyl phenyl substitutions showed high potency. | AChE: 0.73 ± 0.54 µM (most potent) |

| α-glucosidase: 36.74 ± 1.24 µM (most potent) | |||

| 1,2,3-Triazole/1,2,4-oxadiazole hybrids | EGFR, VEGFR-2 | Most tested compounds showed significant antiproliferative action. | GI50: 28 to 104 nM |

| VEGFR-2 IC50: 2.40 to 6.90 nM |

Data sourced from multiple studies on triazole analogs.

Receptor Binding Profiling and Ligand-Target Interactions in Cellular Models

The interaction of triazole derivatives with specific receptors has been explored to understand their mechanism of action. A study on 1,2,3-triazole derivatives investigated their ability to displace [3H]diazepam from bovine brain membranes, indicating an interaction with the benzodiazepine receptor. nih.gov The quinolyltriazole derivatives were found to be the most potent in this regard, with the p-nitrophenyl derivative exhibiting the highest binding affinity. nih.gov

Furthermore, certain 1,2,3-triazole derivatives have been identified as highly selective cannabinoid receptor type 2 (CB2) agonists. olemiss.edu These compounds demonstrated concentration-dependent inhibition of specific [3H]-CP55,940 binding to CB2 receptors with Ki values in the nanomolar range, while showing no significant affinity for CB1 receptors or opioid receptors. olemiss.edu Molecular modeling studies suggested a good fit of these triazole derivatives into the active site of the CB2 receptor. olemiss.edu

Antimicrobial and Antiviral Activity in In Vitro Models and Proposed Mechanisms of Action

Triazole compounds are well-known for their broad-spectrum antimicrobial and antiviral properties. microbiologyjournal.orgresearchgate.netbeilstein-journals.orgnih.govbeilstein-journals.orgmdpi.com

Antimicrobial Activity:

A series of novel 1H-1,2,3-triazole derivatives of metronidazole were synthesized and evaluated for their in vitro antimicrobial activity. beilstein-journals.orgbeilstein-journals.org Many of these compounds showed potent inhibition of fungal and bacterial growth, with some derivatives displaying excellent antimicrobial activity. beilstein-journals.org The proposed mechanism for the antifungal action of triazoles often involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. researchgate.net

The table below presents the minimum inhibitory concentration (MIC) values for some triazole analogs against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) |

| 1,2,4-Triazolyl derivatives | P. fluorescens | 0.4 - 5.4 µM |

| X. campestris | 0.8 - 5.8 µM |

MIC values are presented as a range observed in a study on new 1H-1,2,4-triazolyl derivatives. nih.gov

Antiviral Activity:

The antiviral potential of 1,2,3-triazole analogs has been demonstrated against a variety of viruses. researchgate.netmdpi.comnih.gov For example, 1,4-disubstituted-1,2,3-triazolethymine derivatives have shown potent activity against HIV-1 replication. researchgate.net In another study, 1,2,3-triazolyl nucleoside analogues were evaluated against influenza virus A/PR/8/34/(H1N1) and coxsackievirus B3, with some compounds showing promising inhibitory concentrations. nih.gov The proposed mechanism of antiviral action for some of these nucleoside analogs involves the inhibition of viral RNA-dependent RNA polymerase. nih.gov

The following table summarizes the antiviral activity of selected triazole analogs.

| Compound Class | Virus | Cell Line | IC50 / EC50 |

| 1,4-disubstituted-1,2,3-triazolethymine derivatives | HIV-1 | MT-4 | IC50: 11.42, ≥15.25, 14.36 µM |

| 1,2,3-triazolyl nucleoside analogues | Influenza A (H1N1) | Various | IC50: 15 µM, 30 µM |

| ω-(1H-1,2,3-triazol-1-yl)(polyhydroxy)alkylphosphonates | HSV-1, HSV-2 | HEL | EC50: 2.9 µM, 4 µM |

Data compiled from various studies on antiviral triazole derivatives. researchgate.netnih.govnih.gov

Cytotoxicity and Cell-Based Assays for Mechanistic Understanding

The cytotoxic effects of this compound analogs have been evaluated in various cancer cell lines to assess their potential as anticancer agents. researchgate.netresearchgate.netnih.govnih.govuobasrah.edu.iq For instance, N-1,2,3-triazole–isatin derivatives were tested against human colon cancer cells (SW480) and lung adenocarcinoma cells (A549), with some compounds exhibiting significant dose-dependent anti-tumor activity. nih.gov Similarly, coumarin-triazole hybrids showed potent cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values lower than the standard drug cisplatin. nih.gov

The following table presents the half-maximal inhibitory concentration (IC50) values for selected triazole analogs in different cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) |

| N-1,2,3-Triazole–isatin derivatives | SW480 (colon cancer) | 8.7 - 9.9 |

| A549 (lung cancer) | Varies | |

| Coumarin–triazole hybrids | MCF7 (breast cancer) | 2.66 - 10.08 |

| 1,2,3-triazolyl-1,3,4-thiadiazole N-glycosides | HCT-116 (colorectal cancer) | Potent activity reported |

| MCF-7 (breast cancer) | Potent activity reported | |

| 1,2,3-Triazole derivatives | PC-3 (prostate cancer) | 91.476 |

| MCF-7 (breast cancer) | 273.947 |

IC50 values are sourced from multiple studies on the cytotoxicity of triazole analogs. researchgate.netnih.govnih.govuobasrah.edu.iq

Elucidation of Molecular Pathways Affected by this compound at a Biochemical Level

Investigations into the molecular pathways affected by triazole analogs have provided insights into their mechanisms of action. For some anticancer triazole derivatives, the mode of action appears to involve the induction of apoptosis through the mitochondrial-mediated intrinsic pathway. nih.gov In the case of dual EGFR/VEGFR-2 inhibitors, the antiproliferative effects are linked to the simultaneous blocking of these two critical signaling pathways involved in tumor growth and angiogenesis. nih.gov

Furthermore, the antiviral activity of certain 1,2,3-triazolyl nucleoside analogues against the influenza virus is suggested to be due to their influence on the function of the polymerase acidic protein (PA) of the viral RNA-dependent RNA polymerase (RdRP). nih.gov The ability of the triazole nucleus to interact with a variety of enzymes and receptors in biological systems underscores its versatility as a pharmacophore that can modulate diverse cellular pathways. researchgate.net

Applications of 2 1h 1,2,3 Triazol 1 Yl Propan 1 Ol in Catalysis and Materials Science

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

The 1,2,3-triazole ring system is a prominent N-heterocyclic framework that can effectively act as a ligand for a variety of metal centers. researchgate.net The presence of three nitrogen atoms allows for multiple coordination modes, influencing the electronic and steric environment of the metal catalyst and, consequently, its activity and selectivity in chemical transformations. beilstein-journals.orgrsc.org

Metal-Catalyzed Organic Transformations

Derivatives of 1,2,3-triazole, including those with alcohol functionalities, are widely employed as ligands in metal-catalyzed reactions. The specific compound 2-(1H-1,2,3-triazol-1-yl)propan-1-ol can act as a bidentate or monodentate ligand, coordinating with metal ions such as copper(I) and copper(II). beilstein-journals.orgrsc.org These copper-triazole complexes have demonstrated catalytic activity in various organic transformations.

For instance, copper(I) complexes stabilized by 1,2,3-triazole-tethered N-heterocyclic carbene (NHC) ligands have been investigated for their catalytic efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. beilstein-journals.org While not the specific propanol (B110389) derivative, these studies show that the triazole unit is key to the catalytic cycle. Similarly, copper(II) complexes with triazole derivative ligands have been shown to selectively catalyze oxidation reactions, such as the oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone. rsc.orgrsc.org The catalytic performance of such complexes is influenced by the structure of the triazole ligand and the coordination geometry of the copper center. beilstein-journals.orgrsc.org

The general utility of triazole-containing ligands is evident in their application in a range of cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. researchgate.net The reaction between bis(1,2,3-triazol-1-yl)methane derivatives and various aldehydes can yield novel neutral ligand precursors that incorporate alcohol functional groups. researchgate.net

Table 1: Examples of Metal-Catalyzed Reactions Using Triazole-Based Ligands

| Catalyst System | Reaction Type | Substrates | Products | Reference |

| Copper(I) complexes with 1,2,3-triazole-tethered NHC ligands | Azide-Alkyne Cycloaddition (CuAAC) | Benzyl (B1604629) azide (B81097) and phenylacetylene | 1-benzyl-4-phenyl-1H-1,2,3-triazole | beilstein-journals.org |

| Copper(II) complexes with 3-methyl-5-pyridin-2-yl-1,2,4-triazole | Oxidation | Styrene | Benzaldehyde | rsc.orgrsc.org |

| Copper(II) complexes with 3-methyl-5-pyridin-2-yl-1,2,4-triazole | Oxidation | Cyclohexane | Cyclohexanol and Cyclohexanone | rsc.orgrsc.org |

| Copper complexes with iminotriazole ligands | Monooxygenation of Phenols | 2,4-di-tert-butylphenol | o-quinones | acs.org |

This table presents data for related triazole ligands to illustrate the potential applications of this compound.

Organocatalytic Applications

The 1,2,3-triazole motif is not only a valuable ligand in metal catalysis but also plays a role in the burgeoning field of organocatalysis. nih.govresearchgate.net Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal center. The development of organocatalytic systems often focuses on mimicking the active sites of enzymes.

Triazole derivatives can participate in organocatalytic reactions through various mechanisms, including hydrogen bonding and the formation of charged intermediates. nih.govnih.gov For example, the DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-catalyzed 1,3-dipolar cycloaddition between α,β-unsaturated esters and azides leads to the regioselective formation of 1,4-disubstituted-1,2,3-triazoles. nih.gov While this compound itself is not the catalyst in this instance, its synthesis is often achieved through such organocatalytic methods.

Furthermore, triazole-containing compounds can be appended to other catalytically active moieties, such as proline, to create novel organocatalytic systems. For instance, (S)-proline derivatives bearing a 1,2,4-triazole (B32235) group have been supported on mesoporous silica (B1680970) and utilized as efficient and reusable catalysts for asymmetric aldol (B89426) reactions. mdpi.com The triazole unit in these systems can influence the stereoselectivity of the reaction by participating in hydrogen bonding at the transition state. mdpi.com The development of such sequential organocatalytic methods allows for the synthesis of complex fused heterocyclic systems like beilstein-journals.orgrsc.orgrsc.orgtriazolo[1,5-a]quinolines. researchgate.net

Integration into Polymeric Structures for Functional Material Development

The unique properties of the 1,2,3-triazole ring make it an attractive component for the design of functional polymers. rsc.orgmdpi.com Polymers containing triazole units in their backbone or as pendant groups often exhibit enhanced thermal stability, improved mechanical properties, and the ability to coordinate with metal ions. rsc.orgntu.edu.iqrdd.edu.iq

Monomer for Advanced Polymeric Systems

This compound possesses a hydroxyl group, which can be readily functionalized, for example, by conversion to an acrylate (B77674) or methacrylate. The resulting monomer can then be polymerized to yield polymers with pendant triazole-propanol groups. Such polymers have potential applications in various fields due to the combined properties of the poly-acrylate backbone and the triazole side chains. nih.gov

The synthesis of poly-1,2,3-triazole-based functional materials has gained significant attention. rsc.org These polymers can be synthesized through the polymerization of monomers carrying both azide and alkyne functionalities or through the reaction of diazides with dialkynes. mdpi.com While direct polymerization of this compound is not a standard approach, its precursor, a propargyl alcohol derivative, can be used in click reactions to form triazole-based polymers. rsc.org For instance, a poly-triazole can be produced through a three-component reaction using tripropargylamine (B1585275) as a crosslinking agent in an aqueous solution. rsc.org

The incorporation of triazole moieties into polymer structures can lead to materials with interesting properties. For example, poly(N-vinyl-1,2,3-triazole)s have been synthesized and shown to exhibit high glass transition temperatures. rsc.org Furthermore, triazole-functionalized mesoporous materials based on block copolymers like poly(styrene-block-lactic acid) have been developed, where the triazole acts as a junction between the blocks. nih.gov These materials can form ordered porous structures and show an affinity for metal ions like copper. nih.govmdpi.com

Table 2: Examples of Polymers Derived from Triazole-Containing Monomers

| Polymer Type | Monomer(s) | Polymerization Method | Key Properties | Reference |

| Poly(N-vinyl-1,2,3-triazole)s | N-vinyl-1,2,3-triazole derivatives | Free radical polymerization | High glass transition temperatures (196–212 °C) | rsc.org |

| Triazole-functionalized poly(styrene-block-lactic acid) | Azide-terminated polystyrene and acetylene-terminated polylactic acid | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Formation of ordered porous matrix, affinity for copper ions | nih.govmdpi.com |

| Poly-1,2,3-triazoles | Propargyl alcohol derivatives and azides | Click reaction | Potential for drug delivery applications | rsc.org |

| Water-soluble functional polymer nanocomposites | 1-vinyl-1,2,4-triazole and crotonic acid | Radical polymerization | Formation of stable silver nanoparticles within the polymer matrix | researchgate.net |

This table includes examples of polymers with triazole functionalities to demonstrate the potential of incorporating this compound into polymeric structures.

Cross-linking Agent in Polymer Chemistry

While there is no specific literature detailing the use of this compound as a cross-linking agent, its structure suggests potential in this area. To act as a cross-linker, a molecule generally needs at least two reactive functional groups that can participate in polymerization or react with existing polymer chains.

The hydroxyl group of this compound could be one such reactive site. The second reactive site could be introduced by modifying the triazole ring or by synthesizing a derivative of the initial compound. For example, if the triazole ring is formed from a dialkyne or a diazide precursor, the resulting molecule could have multiple reactive sites suitable for cross-linking. A poly-triazole was successfully produced by a three-component reaction in an aqueous solution using monovalent copper as the catalyst and tripropargylamine as the crosslinking agent. rsc.org This demonstrates the principle of using multifunctional triazole-containing molecules for creating cross-linked polymer networks.

Role in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The 1,2,3-triazole ring is an excellent building block for supramolecular chemistry due to its ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions. rsc.orgresearchgate.netbeilstein-journals.org

The polarized C-H bond on the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. rsc.orgbeilstein-journals.org These interactions are crucial for the self-assembly of molecules into well-defined architectures. Macrocycles containing 1,2,3-triazole units have been synthesized and their ability to recognize and bind anions has been demonstrated, driven by these non-covalent interactions. beilstein-journals.org

The presence of both a hydrogen-bonding alcohol group and a triazole ring in this compound makes it a candidate for participating in and directing supramolecular assembly. These interactions can lead to the formation of complex structures such as gels, liquid crystals, and other ordered materials. researchgate.net For example, beilstein-journals.orgrsc.orgrsc.org-triazole-based polymers have been shown to have selective gelling abilities for certain organic solvents. researchgate.net

Potential in Sensor Development and Chemical Probes

The 1,2,3-triazole moiety is a cornerstone in the design of modern chemosensors, which are synthetic molecules that signal the presence of specific analytes through detectable changes, such as color or fluorescence. sci-hub.seresearchgate.net The unique electronic properties and the presence of nitrogen atoms make the triazole ring an excellent ligand for coordinating with various ions and small molecules. researchgate.net

The development of chemosensors based on the "click chemistry" synthesis of 1,4-disubstituted 1,2,3-triazoles has become a major field of research due to its simplicity, reliability, and the stability of the resulting products. sci-hub.sersc.org These sensors are valuable in environmental monitoring, medical diagnostics, and biological research. researchgate.net The 1,2,3-triazole ring acts as a stable and predictable binding unit. Its nitrogen atoms can selectively interact with metal cations, leading to changes in the photophysical properties of an attached chromophore or fluorophore, which results in a measurable signal. researchgate.netrsc.org

In the context of this compound, the triazole ring provides the core binding site for analytes. The propanol group serves two important functions. Firstly, its hydroxyl (-OH) group can be readily functionalized, acting as a handle to attach the triazole unit to a signaling molecule (like a fluorophore, e.g., rhodamine or coumarin) or to immobilize it on a solid support for practical applications. nih.gov Secondly, the alkyl chain and hydroxyl group can influence the sensor's solubility and spatial arrangement, fine-tuning its selectivity and sensitivity. For instance, triazole-based sensors have been successfully developed for the highly selective detection of toxic heavy metal ions like mercury (Hg²⁺) and copper (Cu²⁺). rsc.orgnih.gov

Table 1: Examples of 1,2,3-Triazole-Based Chemosensors

| Sensor Class | Target Analyte(s) | Principle of Detection | Reference |

| Chalcone-1,2,3-triazole hybrids | Co(II), Cu(II) | Fluorescence quenching and colorimetric change upon metal binding. | rsc.org |

| Rhodamine B-triazole derivative | Hg(II) | "Turn-on" fluorescence and color change from colorless to pink. | nih.gov |

| Coumarin-triazole derivative | Metal Cations | Changes in fluorescence intensity based on metal ion coordination. | nih.gov |

| General Triazole-Ligand | Metal Cations / Anions | Changes in photophysical properties (absorption/emission spectra) upon ion coordination. | researchgate.net |

Applications as a Precursor in Fine Chemical and Agrochemical Synthesis

The 1,2,3-triazole scaffold is a highly valued structural motif in medicinal chemistry, materials science, and agrochemistry. researchgate.netacs.org Its stability against metabolic degradation, oxidation, and hydrolysis makes it an excellent component in the design of bioactive molecules. frontiersin.org The triazole ring is often used as a stable linker or as a bioisostere for amide bonds in peptidomimetics, which are compounds that mimic peptides but have improved stability or activity. nih.govchimia.ch

This compound is a classic example of a synthetic precursor or building block. Such precursors are relatively simple molecules that can be readily converted into more complex structures. researchgate.netnih.gov The utility of this specific compound lies in its bifunctionality:

The Stable 1,2,3-Triazole Core: This part of the molecule is chemically robust and can be carried through multiple synthetic steps. It often forms a key part of the final product's pharmacophore or material backbone. nih.govfrontiersin.org

The Reactive Propanol Side-Chain: The primary alcohol (-CH₂OH) group is a versatile functional handle. It can participate in a wide array of well-established organic reactions, including:

Oxidation: To form the corresponding aldehyde or carboxylic acid, introducing new reactive sites.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: To form ethers, allowing the connection of different molecular fragments.

Propargylation: The hydroxyl group can be converted to an alkyne, enabling further "click" reactions to create bis-triazole structures. nih.gov

This versatility allows chemists to use this compound as a starting point for constructing a large library of more complex molecules. In agrochemical research, for example, novel triazole derivatives are continuously synthesized and tested for their potential as fungicides, herbicides, or insecticides. researchgate.netacs.org The synthesis of tyrosol 1,2,3-triazole derivatives has shown phytotoxic activity against competitive agricultural weeds, demonstrating the potential of this class of compounds in crop protection. acs.org

Table 2: Synthetic Utility of Triazole Precursors

| Precursor Type | Reaction | Resulting Product Class | Application Area | Reference |

| 1,2,3-Triazole-4-carbohydrazide | Cyclization with CS₂ / Hydrazine Hydrate | 4H-1,2,4-triazole-3-thiol | Intermediate for fused heterocycles | researchgate.net |

| Tyrosol-alkyne + Aryl Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Tyrosol 1,2,3-triazole derivative | Agrochemical (Herbicide) | acs.org |

| Azido-amino acid + Alkyne | CuAAC | Peptidomimetic with triazole backbone | Fine Chemical / Pharmaceutical | chimia.ch |

| Substituted Acetophenone + Azide | Multi-step synthesis including CuAAC | Chromene-1,2,3-triazole hybrid | Medicinal Chemistry (Antitubercular) | nih.gov |

Future Research Directions and Emerging Paradigms for 2 1h 1,2,3 Triazol 1 Yl Propan 1 Ol

Development of Novel Stereoselective Synthetic Routes and Catalyst Systems

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. youtube.comlongdom.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for producing 1,4-disubstituted 1,2,3-triazoles. acs.orgmdpi.com However, future efforts are directed towards developing more refined and stereoselective synthetic methodologies to control the chirality of the propanol (B110389) backbone, which is crucial for biological applications.

Key areas of development include:

Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity during the formation of the triazole-propanol structure is a primary goal. For instance, synthesizing chiral triazole analogs has been achieved by starting with chiral precursors like (S)-(-) ethyl lactate, demonstrating a viable pathway to enantiomerically pure products. nih.gov

Advanced Catalytic Systems: Research is expanding beyond traditional copper catalysts. Ruthenium (Ru)-based catalysts, for example, have been employed to regioselectively synthesize 1,5-disubstituted 1,2,3-triazoles. mdpi.com Furthermore, novel heterogeneous photocatalysts, such as the magnetic Fe₃O₄/AlZn–Cu layered double-hydroxide, are being developed to facilitate triazole synthesis under benign and ambient conditions, eliminating the need for organic ligands or additives. rsc.org

Process Optimization: Modern synthetic techniques like microwave-assisted synthesis and flow chemistry are being utilized to accelerate reaction times and improve yields for triazole derivatives. longdom.orgmdpi.comresearchgate.net

Interactive Data Table: Catalytic Systems for 1,2,3-Triazole Synthesis Click on the headers to sort the table.

| Catalyst System | Reaction Type | Key Advantage(s) | Regioselectivity | Reference(s) |

| Cu(I) Salts / Sodium Ascorbate (B8700270) | Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, mild conditions, wide functional group tolerance. | 1,4-disubstituted | acs.orgmdpi.comnih.gov |

| [CuBr(PPh₃)₃] | Azide-Alkyne Cycloaddition (CuAAC) | Effective at room temperature, can be used neat or in water. | 1,4-disubstituted | longdom.org |

| Ru(II)-based Complexes | Azide-Alkyne Cycloaddition | Access to alternative regioisomers not formed with copper. | 1,5-disubstituted | mdpi.com |

| Fe₃O₄/AlZn–Cu Photocatalyst | Photocatalytic Azide-Alkyne Cycloaddition | Heterogeneous, magnetic, recyclable, works in ambient conditions. | Not specified | rsc.org |

| Molecular Iodine (I₂) | Multi-component reaction (metal-free) | Avoids transition metal contamination, regioselective. | 1,5-disubstituted | mdpi.com |

| Palladium(II) Acetate (Pd(OAc)₂) | Suzuki–Miyaura Coupling (post-triazole formation) | Used for post-synthetic modification of the triazole scaffold. | N/A | nih.gov |

Exploration of Underutilized Reactivity Pathways and Post-Synthetic Modifications

The 1,2,3-triazole ring is known for its exceptional stability, being resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions. longdom.org This robustness makes it an ideal and reliable scaffold in complex chemical syntheses. longdom.org While the ring itself is relatively inert, this stability allows for a wide range of post-synthetic modifications on its substituents, a strategy central to modern drug development. nih.gov

Future research will likely focus on:

Functionalizing the Propanol Moiety: The primary alcohol of the propanol side chain is a key site for chemical transformations. Reactions such as esterification, etherification, or oxidation can be explored to attach various functional groups, thereby modulating the compound's physicochemical properties like solubility and lipophilicity.